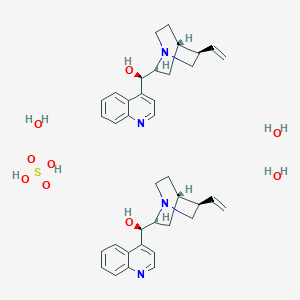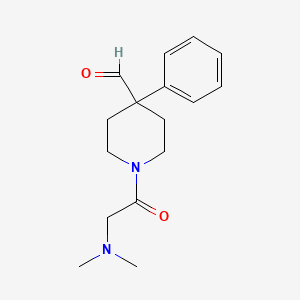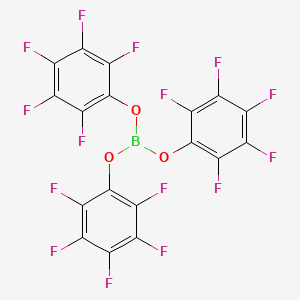
Tris(pentafluorophenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentafluorophenyl)borate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15. It is a white, volatile solid that is highly valued for its strong Lewis acidity. The molecule consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel arrangement, forming a planar BC3 core . This compound is known for its high thermal stability and resistance to oxygen and water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(pentafluorophenyl)borate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide (C6F5MgBr).
Reaction with Boron Trichloride: The Grignard reagent is then reacted with boron trichloride (BCl3) to produce this compound and magnesium bromide chloride (MgBrCl) as a byproduct.
Industrial Production Methods: While the above method is commonly used in laboratory settings, industrial production methods may involve variations to optimize yield and purity. For instance, the use of alternative solvents or catalysts can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Tris(pentafluorophenyl)borate undergoes various types of chemical reactions, including:
Hydride Transfer Reactions: It catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbons (R-H).
Substitution Reactions: It can catalyze the substitution of functional groups in organic molecules, such as the chlorination of silanes.
Common Reagents and Conditions:
Hydrosilanes and Alkoxysilanes: Used in hydride transfer reactions.
Silanes: Utilized in reduction reactions.
Aryl Esters and Vinyl Diazoacetates: Employed in the generation of carbenium species.
Major Products:
Siloxane Bonds: Formed in hydride transfer reactions.
Reduced Alcohols and Carbonyl Compounds: Produced in reduction reactions.
N-Substituted Pyrazoles: Generated through carbenium species formation.
Aplicaciones Científicas De Investigación
Tris(pentafluorophenyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tris(pentafluorophenyl)borate exerts its effects involves its strong Lewis acidity. The electron-deficient boron atom readily accepts electron pairs from other molecules, facilitating various catalytic processes. For example, in hydride transfer reactions, the compound mediates the transfer of hydride ions from silicon to carbon or hydrogen, leading to the formation of new chemical bonds . Additionally, it can generate carbenium species from aryl esters and vinyl diazoacetates, which act as intermediates in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borate is often compared with other boron-based Lewis acids, such as:
Boron Trifluoride (BF3): While both compounds exhibit strong Lewis acidity, this compound is more thermally stable and resistant to oxygen and water.
Boron Trichloride (BCl3): this compound has a slightly lower Lewis acidity compared to boron trichloride but offers greater stability and ease of handling.
Triphenylborane (C6H5)3B: this compound is significantly more acidic than triphenylborane due to the electron-withdrawing effects of the pentafluorophenyl groups.
Propiedades
Número CAS |
146355-12-6 |
|---|---|
Fórmula molecular |
C18BF15O3 |
Peso molecular |
560.0 g/mol |
Nombre IUPAC |
tris(2,3,4,5,6-pentafluorophenyl) borate |
InChI |
InChI=1S/C18BF15O3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34 |
Clave InChI |
ANEFWEBMQHRDLH-UHFFFAOYSA-N |
SMILES canónico |
B(OC1=C(C(=C(C(=C1F)F)F)F)F)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





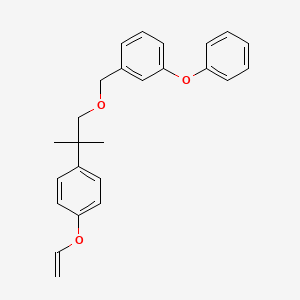


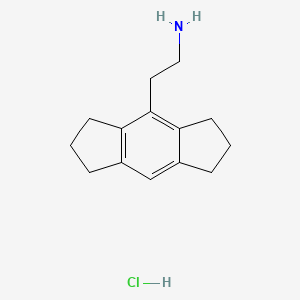
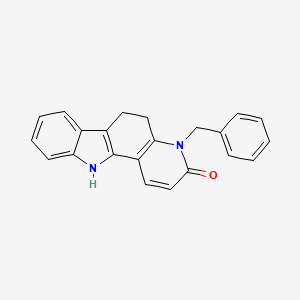
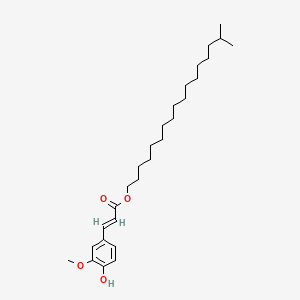
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
